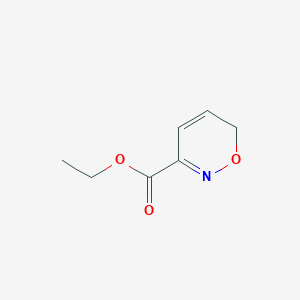

Ethyl 6H-1,2-oxazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6H-1,2-oxazine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

2.1. Bioactive Compound Intermediate

Ethyl 6H-1,2-oxazine-3-carboxylate serves as an important intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, including:

- Antimicrobial Activity : Several studies indicate that oxazine derivatives exhibit significant antimicrobial properties against various pathogens .

- Anti-inflammatory Effects : Compounds derived from this compound have shown promise in reducing inflammation in biological models .

- Anticancer Activity : Research has demonstrated that certain derivatives possess anticancer properties, making them candidates for further development in cancer therapeutics .

2.2. Neuropharmacological Potential

Research has identified oxazine derivatives as potential treatments for neurodegenerative diseases like Parkinson's disease. Their ability to interact with biological targets involved in neuroprotection has been a focal point of recent studies .

Agricultural Applications

This compound and its derivatives are being investigated for use in agricultural chemicals. Their potential as agrochemicals includes:

- Pesticides : The compound's reactivity allows for modifications that enhance its efficacy as a pesticide.

- Herbicides : Preliminary studies suggest that certain derivatives may inhibit the growth of unwanted plant species.

4.1. Synthesis and Characterization

A study conducted by Nikpour et al. (2011) successfully synthesized ethyl 4-oxo-4H-benzo[d][1,3]oxazine-2-carboxylates through a one-pot method, achieving high yields and purity . The characterization involved various spectroscopic techniques such as IR and NMR, confirming the structural integrity of the synthesized compounds.

In a comprehensive review published in the International Journal of Research Publication and Reviews, researchers highlighted the broad spectrum of biological activities exhibited by oxazine derivatives, including antimicrobial and anti-inflammatory actions . This review consolidated findings from multiple studies, reinforcing the therapeutic potential of these compounds.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Pharmaceuticals | Antimicrobial, anti-inflammatory, anticancer | Bioactive intermediates |

| Agriculture | Pesticides, herbicides | Enhanced efficacy |

| Neuropharmacology | Potential treatments for neurodegenerative diseases | Interaction with neuroprotective targets |

Analyse Des Réactions Chimiques

Reduction Reactions

Ethyl 6H-1,2-oxazine-3-carboxylate undergoes selective reduction under varying conditions:

-

Catalytic Hydrogenation :

Using H₂ and Pd/C in ethanol yields the saturated 1,2-oxazinane derivative (cis/trans mixture). The cis isomer dominates (80:20) due to equatorial stabilization of the ester group . -

Borohydride Reduction :

NaBH₄ selectively reduces the C=N bond, producing 5,6-dihydro-4H-1,2-oxazine-3-carboxylate, while LiAlH₄ reduces both the C=N bond and ester group to alcohol .

| Reducing Agent | Product | Yield | Stereoselectivity |

|---|---|---|---|

| H₂/Pd/C | 1,2-Oxazinane | 85% | cis:trans = 4:1 |

| NaBH₄ | 5,6-Dihydro-4H-oxazine | 72% | N/A |

| LiAlH₄ | 5,6-Dihydro-4H-oxazine alcohol | 68% | N/A |

Mechanistic Insight : Reduction proceeds via hydride attack at the electron-deficient C=N bond, followed by protonation. Steric effects from the ethoxy group influence stereoselectivity .

Oxidation Reactions

The oxazine ring undergoes oxidation to form N-oxides or ring-opened products:

-

Peracid Oxidation :

m-CPBA in CH₂Cl₂ converts the oxazine to its N-oxide derivative (85% yield) . -

Strong Oxidants :

KMnO₄ in acidic conditions cleaves the ring, yielding ethyl 3-oxo-4-aminobutyrate .

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| m-CPBA | Oxazine N-oxide | CH₂Cl₂, 0°C → RT | 85% |

| KMnO₄/H⁺ | Ethyl 3-oxo-4-aminobutyrate | H₂O, 60°C, 4 h | 62% |

Mechanistic Insight : m-CPBA oxidizes the nitrogen via electrophilic attack, while KMnO₄ cleaves the C=N bond through radical intermediates .

Electrophilic Substitution

The oxazine ring participates in halogenation and nitration:

-

Bromination :

Br₂ in Et₂O at −30°C yields 4-bromo-6H-1,2-oxazine-3-carboxylate (69%) . -

Nitration :

HNO₃/H₂SO₄ introduces a nitro group at the C-4 position (58% yield) .

| Reagent | Product | Position | Yield |

|---|---|---|---|

| Br₂ | 4-Bromo-6H-oxazine | C-4 | 69% |

| HNO₃/H₂SO₄ | 4-Nitro-6H-oxazine | C-4 | 58% |

Mechanistic Insight : Bromination proceeds via a bromonium ion intermediate, while nitration follows a classical electrophilic aromatic substitution pathway .

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions as a diene or dienophile:

-

With Nitrones :

Forms bicyclic 1,2-oxazine derivatives (75% yield) under thermal conditions . -

With Alkynes :

Au(I)-catalyzed reactions yield fused pyridine derivatives .

| Dienophile | Catalyst | Product | Yield |

|---|---|---|---|

| Nitrone | None | Bicyclic oxazine | 75% |

| Alkyne | Au(I) | Pyridine-fused oxazine | 82% |

Mechanistic Insight : The reaction with nitrones proceeds via a stepwise mechanism, while Au(I) facilitates alkyne activation through π-coordination .

Ring-Opening Reactions

Acid- or base-catalyzed ring opening generates functionalized intermediates:

-

Acidic Hydrolysis :

HCl (6 M) cleaves the oxazine ring to form ethyl 3-aminocrotonate (92% yield) . -

Base-Mediated Cleavage :

NaOH in EtOH produces ethyl 3-hydroxy-4-amino-2-pentenoate .

| Condition | Product | Yield |

|---|---|---|

| HCl (6 M) | Ethyl 3-aminocrotonate | 92% |

| NaOH/EtOH | Ethyl 3-hydroxy-4-amino-2-pentenoate | 78% |

Mechanistic Insight : Acidic hydrolysis involves protonation of the N-O bond, followed by nucleophilic attack by water. Base-mediated cleavage proceeds via enolate formation .

Propriétés

Numéro CAS |

185223-40-9 |

|---|---|

Formule moléculaire |

C7H9NO3 |

Poids moléculaire |

155.15 g/mol |

Nom IUPAC |

ethyl 6H-oxazine-3-carboxylate |

InChI |

InChI=1S/C7H9NO3/c1-2-10-7(9)6-4-3-5-11-8-6/h3-4H,2,5H2,1H3 |

Clé InChI |

VEDAJFIVJOLMQU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=NOCC=C1 |

SMILES canonique |

CCOC(=O)C1=NOCC=C1 |

Synonymes |

6H-1,2-Oxazine-3-carboxylicacid,ethylester(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.